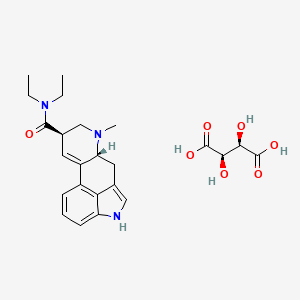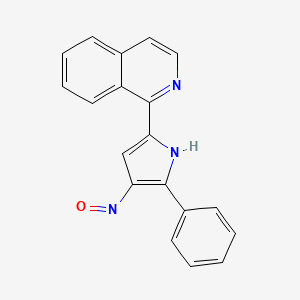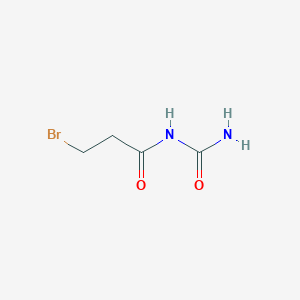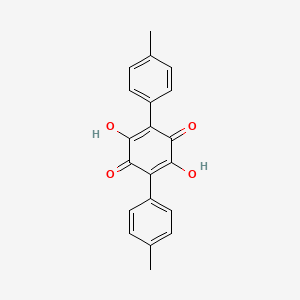
2,5-Dihydroxy-3,6-bis(4-methylphenyl)benzo-1,4-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydroxy-3,6-bis(4-methylphenyl)benzo-1,4-quinone is an organic compound with the molecular formula C20H16O4 It is a derivative of benzoquinone, characterized by the presence of two hydroxy groups and two 4-methylphenyl groups attached to the benzoquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxy-3,6-bis(4-methylphenyl)benzo-1,4-quinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenol and benzoquinone derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and efficiency. This includes the use of continuous flow reactors and advanced purification methods to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxy groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert the quinone structure back to a hydroquinone form.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Acidic or basic catalysts may be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
2,5-Dihydroxy-3,6-bis(4-methylphenyl)benzo-1,4-quinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s redox properties make it useful in studying biological redox processes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-3,6-bis(4-methylphenyl)benzo-1,4-quinone involves its ability to undergo redox reactions. The hydroxy groups can donate electrons, while the quinone structure can accept electrons, making it a versatile redox agent. This property allows it to interact with various molecular targets and pathways, influencing biological processes and chemical reactions.
Comparison with Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Similar in structure but lacks the 4-methylphenyl groups.
2,5-Dihydroxy-3,6-dimethylbenzoquinone: Contains methyl groups instead of 4-methylphenyl groups.
Uniqueness: 2,5-Dihydroxy-3,6-bis(4-methylphenyl)benzo-1,4-quinone is unique due to the presence of the 4-methylphenyl groups, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its stability and solubility, making it more suitable for specific applications compared to its analogs.
Properties
CAS No. |
28293-15-4 |
|---|---|
Molecular Formula |
C20H16O4 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2,5-dihydroxy-3,6-bis(4-methylphenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H16O4/c1-11-3-7-13(8-4-11)15-17(21)19(23)16(20(24)18(15)22)14-9-5-12(2)6-10-14/h3-10,21,24H,1-2H3 |
InChI Key |
QUOHQFDAFULRSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


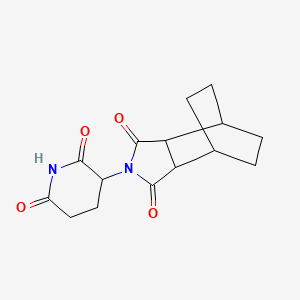


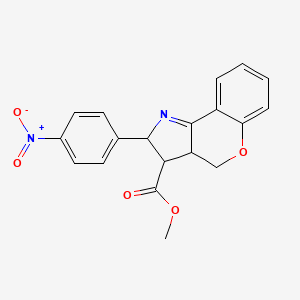
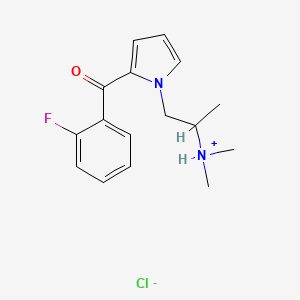

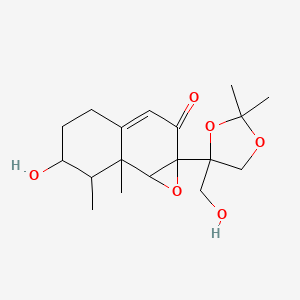
![Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester](/img/structure/B12796491.png)
![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)

![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)
